molecular formula C12H14BrNO2 B11753908 4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide

4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide

Cat. No.: B11753908
M. Wt: 284.15 g/mol
InChI Key: ICUIUHBPOKOKTK-UHFFFAOYSA-N
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Description

4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide is a chemical compound with the molecular formula C12H14BrNO2 and a molecular weight of 284.15 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzamide structure, which is further substituted with a tetrahydrofuran-3-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromobenzoyl chloride with tetrahydrofuran-3-ylmethanol in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids .

Scientific Research Applications

4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The bromine atom and the tetrahydrofuran-3-ylmethyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, which may lead to the formation of active intermediates that interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-((tetrahydrofuran-3-yl)methyl)benzamide is unique due to the presence of the tetrahydrofuran-3-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

4-bromo-N-(oxolan-3-ylmethyl)benzamide

InChI

InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)12(15)14-7-9-5-6-16-8-9/h1-4,9H,5-8H2,(H,14,15)

InChI Key

ICUIUHBPOKOKTK-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CNC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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